ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
Overview
Description
ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a naphthalene moiety, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Moiety: This step often involves a sulfonation reaction where the naphthalene ring is introduced to the furan ring.
Introduction of the Ethoxy Group: This is usually done via an etherification reaction using ethyl alcohol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its properties in the development of new materials.
Mechanism of Action
The mechanism by which ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-[(4-METHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
- ETHYL 5-[(4-CHLORONAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
Uniqueness
ETHYL 5-[(4-ETHOXYNAPHTHALENE-1-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 5-[[(4-ethoxynaphthalen-1-yl)sulfonylamino]methyl]furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-3-25-17-11-12-19(16-8-6-5-7-15(16)17)28(23,24)21-13-14-9-10-18(27-14)20(22)26-4-2/h5-12,21H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPQIVDRFDVTIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=C(O3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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